molecular formula C9H18F2N2 B13176191 3-(3,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine

3-(3,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine

Cat. No.: B13176191
M. Wt: 192.25 g/mol
InChI Key: BGSZWFZIRMPUDU-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine ( 1864336-67-3) is a high-purity chemical building block offered for research and development purposes. This compound features a pyrrolidine core substituted with methyl groups and a difluoropropanamine chain, a structure frequently explored in medicinal chemistry for its potential to modulate the physicochemical properties of lead compounds . The presence of the difluoro moiety is of particular interest, as this group is often utilized to improve metabolic stability, membrane permeability, and bioavailability in drug discovery projects . With a molecular formula of C9H18F2N2 and a molecular weight of 192.25 g/mol, this amine serves as a versatile advanced intermediate . Research into analogous compounds containing the difluoropyrrolidine motif has demonstrated their value in the development of biologically active molecules, including potent and selective enzyme inhibitors such as dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes . This highlights the broader research potential of this chemical scaffold in creating novel therapeutic agents. This product is strictly For Research Use Only (RUO) and is intended for use in laboratory settings by qualified researchers. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet and handle the material in accordance with all applicable laboratory and regulatory guidelines. For specific pricing, availability, and detailed product specifications, please contact us directly.

Properties

Molecular Formula

C9H18F2N2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(3,4-dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C9H18F2N2/c1-7-3-13(4-8(7)2)6-9(10,11)5-12/h7-8H,3-6,12H2,1-2H3

InChI Key

BGSZWFZIRMPUDU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1C)CC(CN)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of this compound generally involves two key stages:

  • Formation of the Pyrrolidine Ring: This step typically starts with appropriately substituted diamine precursors, such as 3,4-dimethyl-1,5-diaminopentane, which undergo intramolecular cyclization to form the pyrrolidine ring with methyl substitutions at the 3 and 4 positions.

  • Introduction of the Difluoropropan-1-amine Moiety: The difluoropropanamine segment is introduced via nucleophilic substitution, where a difluoropropyl halide (e.g., 2,2-difluoropropyl bromide or chloride) reacts with the nitrogen atom of the pyrrolidine ring under controlled conditions.

Detailed Reaction Conditions

  • Cyclization Reaction: The cyclization to form the pyrrolidine ring is often carried out under reflux conditions in polar aprotic solvents such as dimethylformamide or acetonitrile, sometimes with catalytic acid/base to promote ring closure.

  • Nucleophilic Substitution: The reaction between the pyrrolidine nitrogen and the difluoropropyl halide is typically performed under anhydrous conditions, using bases like potassium carbonate or sodium hydride to deprotonate the amine and facilitate substitution. Temperature control (often 50–80 °C) is critical to maximize yield and minimize side reactions.

  • Purification: The crude product is purified by column chromatography or recrystallization, often using solvents such as ethyl acetate/hexane mixtures.

Industrial Scale Considerations

  • Catalyst Use: Industrial synthesis may employ phase-transfer catalysts or transition metal catalysts to improve reaction rates and selectivity.

  • Solvent Optimization: Solvent choice is optimized to balance solubility, reaction kinetics, and environmental impact, with greener solvents preferred where feasible.

  • Yield and Purity: Reaction parameters such as temperature, time, and reagent stoichiometry are optimized to achieve yields exceeding 70% with purity above 95%, verified by HPLC and NMR analyses.

Chemical Reaction Analysis

Types of Reactions Involved

Reaction Type Description Common Reagents/Conditions Major Products
Cyclization Intramolecular ring closure of diamine precursors to form substituted pyrrolidine rings Acid/base catalysis, reflux in polar solvents 3,4-Dimethylpyrrolidine intermediate
Nucleophilic Substitution Substitution of halide by pyrrolidine nitrogen to introduce difluoropropanamine moiety Difluoropropyl halide, base (K2CO3, NaH), anhydrous solvents Target amine compound
Oxidation (optional) Oxidation of amine derivatives to corresponding oxides or N-oxides KMnO4, H2O2 Oxidized derivatives
Reduction (optional) Reduction of imine or nitro intermediates during synthesis LiAlH4, NaBH4 Reduced amine derivatives

Reaction Mechanism Notes

  • The nucleophilic substitution proceeds via an SN2 mechanism, favored by the primary nature of the difluoropropyl halide and the nucleophilicity of the pyrrolidine nitrogen.

  • The presence of fluorine atoms on the propanamine chain increases the electrophilicity of the carbon adjacent to the halide, facilitating substitution.

Data Tables Summarizing Key Preparation Parameters

Step Reagents/Precursors Conditions Yield (%) Notes
Pyrrolidine ring formation 3,4-Dimethyl-1,5-diaminopentane Reflux, polar aprotic solvent, acid/base catalyst 75–85 Cyclization efficiency influenced by catalyst choice
Difluoropropanamine introduction 2,2-Difluoropropyl bromide/chloride + pyrrolidine intermediate Anhydrous solvent, base, 50–80 °C, 4–6 h 65–75 Reaction monitored by TLC and NMR
Purification Column chromatography or recrystallization Solvent system varies (ethyl acetate/hexane) Purity >95% Confirmed by HPLC and NMR

Comparative Analysis with Related Compounds

Feature This compound 3-(2,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine Notes
Pyrrolidine Substitution Pattern Methyl groups at positions 3 and 4 Methyl groups at positions 2 and 4 Substitution position affects steric and electronic properties
Fluorine Substitution Two fluorines at 2,2-positions on propanamine chain Same Fluorine atoms enhance metabolic stability and lipophilicity
Synthetic Complexity Moderate Moderate Similar synthetic strategies apply
Potential Biological Activity Neuroprotective potential under investigation Studied for CNS-related activity Structural differences may affect receptor binding

Research Findings and Notes

  • The incorporation of fluorine atoms in the propanamine moiety is known to improve metabolic stability and lipophilicity, which can enhance bioavailability and receptor binding affinity in medicinal chemistry contexts.

  • The pyrrolidine ring with methyl substitutions provides steric modulation that can influence binding specificity and pharmacokinetics.

  • While direct preparation protocols for this compound are limited in open literature, analogous compounds such as 3-(2,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine provide a reliable synthetic framework, adaptable by modifying the diamine precursor to achieve the desired substitution pattern.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the difluoropropanamine moiety can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Notes

Evidence Limitations: The provided materials lack direct pharmacological or physicochemical data for the target compound. Comparisons are inferred from structural analogs. Diverse Applications: Compounds like 1-(3-bromophenyl)-2,2-difluoropropan-1-amine are marketed as building blocks, whereas the target compound’s pyrrolidine group may expand utility in medicinal chemistry. Analytical Challenges: Fluorine atoms in the target compound may complicate NMR analysis compared to non-fluorinated analogs .

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